VapD protein VapD protein
Brand Name: Vulcanchem
CAS No.: 147571-30-0
VCID: VC0234325
InChI:
SMILES:
Molecular Formula: C10H16N2O
Molecular Weight: 0

VapD protein

CAS No.: 147571-30-0

Cat. No.: VC0234325

Molecular Formula: C10H16N2O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

VapD protein - 147571-30-0

Specification

CAS No. 147571-30-0
Molecular Formula C10H16N2O
Molecular Weight 0

Introduction

Structural Characteristics of VapD Protein

General Structural Features

The crystal structure of VapD has been solved to provide insights into its functional mechanisms. The VapD protein from Rhodococcus equi has been characterized at the molecular level through X-ray crystallography at 1.9 Å resolution . This high-resolution structural analysis revealed that VapD exists as a monomer, confirmed by multi-angle laser light scattering measurements .

The core structure of VapD consists of an elliptical, compact eight-stranded β-barrel with a novel strand topology . This unique structural arrangement displays pseudo-twofold symmetry, suggesting that VapD may have evolved from an ancestral dimeric protein . Another notable feature is the presence of surface-associated octyl-β-D-glucoside molecules, which might provide clues to the protein's functional properties .

Domain Organization

Circular-dichroism spectroscopic analysis of VapD from R. equi indicates that the protein's structure can be divided into two primary domains:

  • A well-structured β-barrel core domain

  • A natively disordered region at the N-terminus

This domain organization appears to be conserved across VapD proteins from different bacterial species, suggesting functional significance to this structural arrangement. The HP0315 protein from Helicobacter pylori, identified as a VapD homolog, shows a modified ferredoxin-like fold that shares structural similarities with other VapD proteins .

Key Structural Elements

The crystal structure of HP0315 from H. pylori, a confirmed VapD protein, was solved at a resolution of 2.8 Å . This structure revealed additional details about the conserved structural elements of VapD proteins. Table 1 summarizes the key structural features of characterized VapD proteins:

Table 1: Key Structural Features of VapD Proteins

Structural FeatureDescriptionOrganismReferences
Secondary StructureCompact eight-stranded β-barrelR. equi
SymmetryPseudo-twofold symmetryR. equi
N-terminal DomainNatively disordered regionR. equi, H. pylori
Core FoldModified ferredoxin-like foldH. pylori (HP0315)
Surface FeaturesAssociated octyl-β-D-glucoside moleculesR. equi

Functional Properties of VapD Protein

Enzymatic Activity

One of the most significant functional discoveries about VapD proteins is their enzymatic capabilities. The HP0315 protein from H. pylori, identified as a member of the VapD family, has been demonstrated to possess endoribonuclease activity . This enzymatic function allows VapD to cleave mRNA molecules, potentially disrupting host cell processes or regulating bacterial gene expression during infection.

Specifically, HP0315 shows purine-specific endoribonuclease activity, preferentially cleaving mRNA before adenine (A) and guanine (G) nucleotides . This selective targeting suggests a specialized role in RNA processing that may contribute to the protein's virulence-associated functions.

Critical Functional Residues

Mutagenesis studies on HP0315 have identified several amino acid residues that are crucial for its ribonuclease activity. Unlike the related Cas2 family of proteins, VapD's enzymatic function depends on different active site residues . The key residues for the RNase activity of HP0315 include:

  • Aspartic acid at position 7 (D7)

  • Leucine at position 13 (L13)

  • Serine at position 43 (S43)

  • Aspartic acid at position 76 (D76)

These findings highlight the biochemical distinctions between VapD and related protein families, despite their structural similarities.

Role in Bacterial Virulence

In pathogenic bacteria like Rhodococcus equi, VapD is associated with the capacity to divert normal processes of endosomal maturation within host cells . This function enables bacterial survival and proliferation in alveolar macrophages, which would typically destroy invading pathogens . By interfering with these cellular defense mechanisms, VapD contributes significantly to bacterial persistence and pathogenicity.

VapD in Different Bacterial Species

VapD in Rhodococcus equi

Rhodococcus equi is a multi-host pathogen that infects various animals as well as immunocompromised humans . This pathogen harbors a virulence plasmid that encodes a family of virulence-associated proteins, including VapD .

In R. equi, VapD is part of a homologous family of virulence-associated proteins that contribute to the bacteria's ability to manipulate host cell functions . Sequence comparisons indicate that the core folds of other plasmid-encoded virulence-associated proteins from R. equi strains are similar to that of VapD, suggesting functional conservation within this family .

The expression of VapD and related proteins in R. equi is associated with the bacteria's ability to survive within macrophages, a critical aspect of its pathogenicity . This intracellular survival mechanism allows R. equi to avoid immune clearance and establish persistent infections.

VapD in Helicobacter pylori

The vapD gene in Helicobacter pylori was first described in the 60190 strain, located in a variable chromosomal region 3.8 kb downstream from the vacA gene . In the reference strain 26695, vapD is found in the HP0315 locus, while in strain J99, it is located in the JHP0829 locus but appears to be truncated, encoding a non-functional protein . Studies indicate that vapD is present in approximately 36% to 61% of H. pylori strains, indicating significant strain variation .

Expression analysis of VapD in H. pylori shows dynamic regulation during infection. When H. pylori strain 26695 infects AGS gastric epithelial cells, VapD expression increases two-fold within the first 36 hours of intracellular infection, followed by a 17% decrease at 48 hours, and then a gradual increase from 60 to 96 hours post-infection . At 96 hours, VapD expression reaches levels 126% higher than the reference value, suggesting that prolonged intracellular residence triggers enhanced VapD expression .

Table 2: VapD Expression Patterns in Intracellular H. pylori

Time Point (hours post-infection)Relative VapD ExpressionChange from Reference Value
12 (reference value)1.0-
362.01+101%
480.83-17%
601.24+24%
962.26+126%

Clinical studies have observed that the highest VapD expression levels are found in both antrum and corpus gastric biopsies from older patients (>57 years old) , suggesting age-related factors in VapD expression during H. pylori colonization of the human stomach.

Evolutionary Relationships and Comparisons

Relationship to Cas2 Family

Recent research has suggested a relationship between VapD proteins and the Cas2 family of ribonucleases associated with the CRISPR system of microbial immunity . The structure of HP0315 from H. pylori, identified as a VapD protein, is very similar to that of the Cas2 family . Both protein families share a modified ferredoxin-like fold and exhibit endoribonuclease activity .

Connection to Toxin-Antitoxin Systems

Another interesting evolutionary connection is the relationship between VapD and toxin-antitoxin (TA) systems. In H. pylori, HP0315 (VapD) is arranged as an operon with HP0316, which has been identified as an antitoxin-related protein . This genomic arrangement resembles typical toxin-antitoxin operons.

Clinical and Pathological Significance

The virulence-associated functions of VapD proteins have significant implications for bacterial pathogenesis and potential therapeutic interventions. In R. equi infections, VapD contributes to the bacteria's ability to survive within macrophages, enabling persistent infections in susceptible hosts . This mechanism is particularly relevant in immunocompromised humans and various animal species, where R. equi can cause severe pneumonia and systemic disease .

In H. pylori infections, the strain-specific nature of the vapD gene contributes to the genetic diversity of this highly adaptable pathogen . The dynamic expression patterns observed during intracellular infection suggest that VapD plays a role in H. pylori's adaptation to the intracellular environment . The preferential expression of VapD in older patients indicates potential age-related factors in H. pylori pathogenesis that warrant further investigation .

The endoribonuclease activity of VapD proteins suggests a potential mechanism for interfering with host cell functions during infection. By selectively degrading specific RNA molecules, VapD may disrupt cellular processes essential for host defense or modify the intracellular environment to favor bacterial survival .

Table 3: Functional Residues and Their Conservation in VapD Proteins

ResiduePosition in HP0315FunctionConservationReference
Aspartic acid7Essential for RNase activityHighly conserved
Leucine13Essential for RNase activityConserved
Serine43Essential for RNase activityVariable
Aspartic acid76Essential for RNase activityHighly conserved

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